

# An In-depth Technical Guide to 3-((3,4-Difluorophenoxy)methyl)benzaldehyde

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## Compound of Interest

Compound Name:	3-((3,4-Difluorophenoxy)methyl)benzaldehyde
Cat. No.:	B7996616

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## Abstract

This guide provides a comprehensive technical overview of **3-((3,4-Difluorophenoxy)methyl)benzaldehyde**, a key organic intermediate. This molecule holds significant interest for drug discovery and materials science due to its unique structural features: a reactive benzaldehyde moiety, a flexible ether linkage, and a strategically difluorinated phenyl ring. The incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, lipophilicity, and binding affinity.<sup>[1][2]</sup> This document details the compound's physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, provides expected analytical characterization data, and discusses its reactivity profile for further chemical modification.

## Chemical Identity and Physicochemical Properties

**3-((3,4-Difluorophenoxy)methyl)benzaldehyde** is a substituted aromatic aldehyde. The core structure consists of a benzaldehyde ring linked via a methylene ether bridge to a 3,4-difluorinated benzene ring. This arrangement provides a valuable scaffold for building more complex molecules.

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b2_c1 -- b2_c2; b2_c2 -- b2_c3; b2_c3 -- b2_c4; b2_c4 -- b2_c5; b2_c5 -- b2_c6; b2_c6 --
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Caption: Chemical structure of **3-((3,4-Difluorophenoxy)methyl)benzaldehyde**.

Table 1: Physicochemical and Computed Properties

Property	Value	Source
CAS Number	903559-93-3	Internal Database
Molecular Formula	C <sub>14</sub> H <sub>10</sub> F <sub>2</sub> O <sub>2</sub>	[3]
Molecular Weight	248.23 g/mol	[3][4]
Appearance	White to off-white solid/powder	Typical for similar compounds
Purity	≥97-98%	[3][4]
Topological Polar Surface Area (TPSA)	26.3 Å <sup>2</sup>	[3]
LogP (Computed)	3.356	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	4	[3]
Storage Conditions	Sealed in dry, 2-8°C	[3]

Note: Some properties are computed or based on typical data for analogous structures, as extensive experimental data is not publicly available.

## Synthesis and Mechanistic Considerations

The most logical and widely applicable synthesis for this class of diaryl ether is the Williamson ether synthesis. This method provides a high-yielding and straightforward route, making it suitable for both laboratory-scale and potential scale-up operations.

The reaction proceeds via an S<sub>N</sub>2 mechanism where a phenoxide ion acts as a nucleophile, attacking an electrophilic benzylic halide.

Core Reaction: 3,4-Difluorophenol + 3-(Bromomethyl)benzaldehyde → **3-((3,4-Difluorophenoxy)methyl)benzaldehyde**

Mechanistic Insight: The choice of a weak base like potassium carbonate ( $K_2CO_3$ ) is critical. It is sufficiently basic to deprotonate the weakly acidic 3,4-difluorophenol to form the nucleophilic potassium 3,4-difluorophenoxide in situ. A strong base, such as sodium hydroxide, could lead to undesirable side reactions with the aldehyde functional group. The polarity of the solvent, typically DMF or acetonitrile, is chosen to solubilize the ionic intermediates and facilitate the nucleophilic attack.

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Caption: General workflow for the synthesis and purification of the title compound.

## Spectroscopic and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a fingerprint for the molecule.

Table 2: Expected Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Signal
<sup>1</sup> H NMR	Aldehyde Proton (-CHO)	Singlet, $\delta \approx 9.9-10.1$ ppm
Aromatic Protons	Multiplets, $\delta \approx 6.8-7.9$ ppm	
Methylene Protons (-CH <sub>2</sub> -)	Singlet, $\delta \approx 5.1-5.4$ ppm	
<sup>13</sup> C NMR	Aldehyde Carbon (C=O)	$\delta \approx 191-193$ ppm
Aromatic Carbons	$\delta \approx 110-160$ ppm	
Methylene Carbon (-CH <sub>2</sub> -)	$\delta \approx 68-72$ ppm	
IR Spectroscopy	Aldehyde C=O Stretch	Strong peak, $\approx 1690-1710$ cm <sup>-1</sup>
C-O-C Ether Stretch	Strong peak, $\approx 1200-1250$ cm <sup>-1</sup>	
C-F Stretch	Strong peaks, $\approx 1100-1200$ cm <sup>-1</sup>	
Mass Spec (ESI+)	[M+H] <sup>+</sup>	m/z $\approx 249.06$
[M+Na] <sup>+</sup>	m/z $\approx 271.04$	

Rationale for <sup>1</sup>H NMR: The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield. The benzylic methylene protons are also deshielded by the adjacent oxygen and aromatic ring, appearing as a singlet around 5 ppm. The aromatic region will show complex splitting patterns due to the various couplings between protons and with the fluorine atoms.

## Reactivity Profile and Derivatization Potential

The molecule's utility as a building block stems from the reactivity of its aldehyde functional group. This group is a versatile handle for a wide array of chemical transformations, allowing for the construction of diverse molecular libraries.

- Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g.,  $\text{NaBH}(\text{OAc})_3$ ) to form secondary or tertiary amines, respectively. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent. This provides an entry point to amides, esters, and other acid derivatives.
- Reduction: The aldehyde can be reduced to a primary alcohol (benzyl alcohol derivative) using mild reducing agents such as sodium borohydride ( $\text{NaBH}_4$ ).
- Wittig Reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and extension of the molecular scaffold.
- Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the aldehyde carbonyl yields secondary alcohols.

The difluorophenyl ether moiety is generally stable and unreactive under the conditions used for aldehyde modifications, making it an excellent structural and property-modulating element.

## Applications in Drug Discovery

While specific data for **3-((3,4-Difluorophenoxy)methyl)benzaldehyde** is limited, analogous structures containing benzaldehyde and diaryl ether motifs are prevalent in pharmaceuticals. Benzaldehyde derivatives serve as critical intermediates in the synthesis of a wide range of therapeutic agents.<sup>[5]</sup> The diaryl ether scaffold is a key feature in many biologically active compounds, including kinase inhibitors and antiviral agents.<sup>[1]</sup>

The strategic placement of two fluorine atoms on the phenyl ring is particularly significant. This modification can:

- Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.<sup>[1]</sup>

- **Improve Binding Affinity:** The strong electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins.
- **Modulate Lipophilicity:** Fluorination often increases lipophilicity, which can improve cell membrane permeability.[2]

This intermediate is a prime candidate for use in the synthesis of novel inhibitors targeting enzymes or receptors where a substituted benzyl group can occupy a key binding pocket.

## Detailed Experimental Protocol: Synthesis and Purification

This protocol provides a self-validating methodology for the synthesis of **3-((3,4-Difluorophenoxy)methyl)benzaldehyde**.

Materials and Reagents:

- 3-(Bromomethyl)benzaldehyde
- 3,4-Difluorophenol
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous
- N,N-Dimethylformamide (DMF), anhydrous
- Ethyl Acetate (EtOAc)
- Hexanes
- Brine (saturated NaCl solution)
- Magnesium Sulfate ( $MgSO_4$ ), anhydrous
- Silica Gel (for column chromatography)

Procedure:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3,4-difluorophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous DMF.
- **Addition of Electrophile:** Stir the mixture at room temperature for 20 minutes. Add a solution of 3-(bromomethyl)benzaldehyde (1.05 eq.) in a minimal amount of DMF dropwise to the flask.
- **Reaction:** Heat the reaction mixture to 70°C and stir for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash sequentially with deionized water and then with brine.
- **Drying and Concentration:** Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield **3-((3,4-Difluorophenoxy)methyl)benzaldehyde** as a solid. Confirm identity and purity using NMR and MS analysis as described in Section 3.

## Safety, Handling, and Storage

- **Handling:** Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.<sup>[6]</sup>
- **Safety:** Aldehydes and halogenated aromatic compounds can be irritants. Avoid inhalation, ingestion, and contact with skin and eyes.

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is at 2-8°C for long-term stability.[3]

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